Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-
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Overview
Description
Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- is an organic compound with the molecular formula C14H16N2O It is a derivative of benzenemethanol, where the hydroxyl group is substituted with a 2-aminophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- typically involves the reaction of benzenemethanol with 2-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzyl alcohol: Similar in structure but lacks the additional aminophenylmethyl group.
Benzenemethanol, 2-amino-: Another related compound with a simpler structure.
2-[(2,6-Dichlorophenyl)amino]benzenemethanol: A derivative with additional chlorine substituents.
Uniqueness
Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
83326-78-7 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[2-[(2-aminophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-16-14-8-4-2-6-12(14)10-17/h1-8,16-17H,9-10,15H2 |
InChI Key |
KKHCTMYLYGIEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2CO)N |
Origin of Product |
United States |
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